molecular formula C10H13NO2 B14118033 M-Tolyl dimethylcarbamate CAS No. 7305-07-9

M-Tolyl dimethylcarbamate

Cat. No.: B14118033
CAS No.: 7305-07-9
M. Wt: 179.22 g/mol
InChI Key: BSFCOZXUSUSSAW-UHFFFAOYSA-N
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Description

M-Tolyl dimethylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of a carbamate group attached to a methyl-substituted phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: M-Tolyl dimethylcarbamate can be synthesized through the reaction of m-toluidine with dimethyl carbonate in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{m-Toluidine} + \text{Dimethyl Carbonate} \rightarrow \text{this compound} + \text{Methanol} ] The reaction is carried out under reflux conditions with a suitable catalyst such as iron-chrome catalyst TZC-3/1, which has been found to be highly effective .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. The reaction is typically conducted in a flow system over solid catalysts, which allows for efficient production with high yields .

Chemical Reactions Analysis

Types of Reactions: M-Tolyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated carbamates and other substituted derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

M-Tolyl dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of M-Tolyl dimethylcarbamate involves its interaction with specific molecular targets. In catalytic processes, it often coordinates with metal catalysts, facilitating various chemical transformations. For example, in Rhodium-catalyzed oxidative Heck coupling reactions, the compound undergoes C-H activation, followed by insertion and elimination steps to form the desired products .

Comparison with Similar Compounds

    Phenyl Dimethylcarbamate: Similar in structure but lacks the methyl group on the phenyl ring.

    O-Tolyl Dimethylcarbamate: Similar but with the methyl group in the ortho position.

    P-Tolyl Dimethylcarbamate: Similar but with the methyl group in the para position.

Uniqueness: M-Tolyl dimethylcarbamate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic applications where regioselectivity is crucial .

Properties

CAS No.

7305-07-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(3-methylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)13-10(12)11(2)3/h4-7H,1-3H3

InChI Key

BSFCOZXUSUSSAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)N(C)C

Origin of Product

United States

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